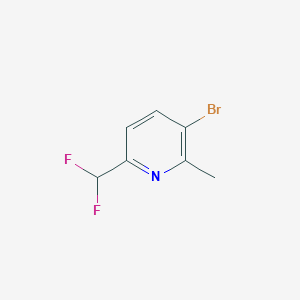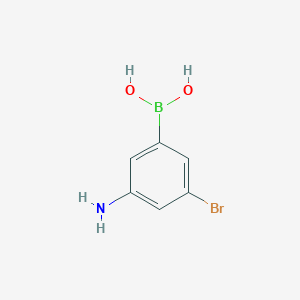
5-Bromo-2,3-dichlorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2,3-dichlorobenzonitrile is an organic compound with the molecular formula C7H2BrCl2N. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and chlorine atoms. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
5-Bromo-2,3-dichlorobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 2,3-dichlorobenzonitrile. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired substitution .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic ammoxidation of dichlorotoluenes. This method is preferred due to its efficiency and cost-effectiveness. The process involves the chloromethylation of p-dichlorobenzene followed by catalytic ammoxidation of the resulting dichlorobenzyl chloride .
化学反応の分析
Types of Reactions
5-Bromo-2,3-dichlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of corresponding benzoic acids or amines .
科学的研究の応用
5-Bromo-2,3-dichlorobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural properties.
Material Science: It is employed in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-Bromo-2,3-dichlorobenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .
類似化合物との比較
Similar Compounds
2,3-Dichlorobenzonitrile: Lacks the bromine substitution, leading to different reactivity and applications.
3,5-Dichlorobenzonitrile: Has chlorine atoms at different positions, affecting its chemical behavior.
5-Bromo-2-chlorobenzonitrile: Similar structure but with one less chlorine atom, resulting in distinct properties.
Uniqueness
5-Bromo-2,3-dichlorobenzonitrile is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring. This unique structure imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes .
特性
分子式 |
C7H2BrCl2N |
|---|---|
分子量 |
250.90 g/mol |
IUPAC名 |
5-bromo-2,3-dichlorobenzonitrile |
InChI |
InChI=1S/C7H2BrCl2N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H |
InChIキー |
YXTFUNHKBMBABO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C#N)Cl)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


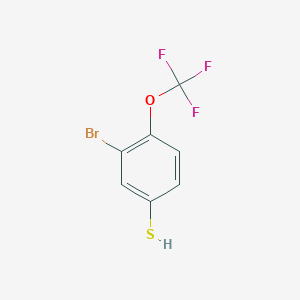

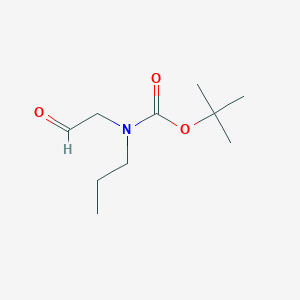
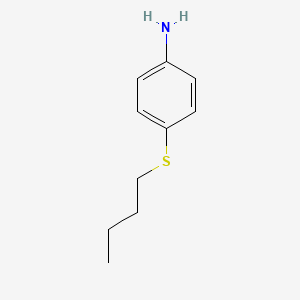
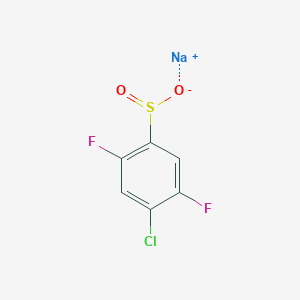
![7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine](/img/structure/B13911888.png)
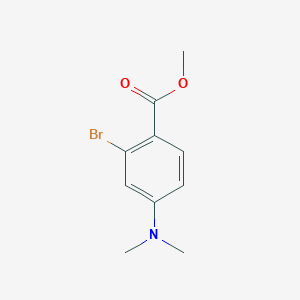
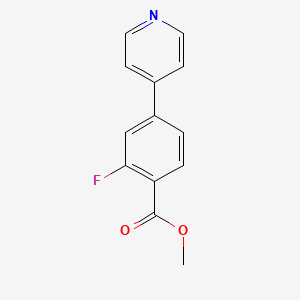
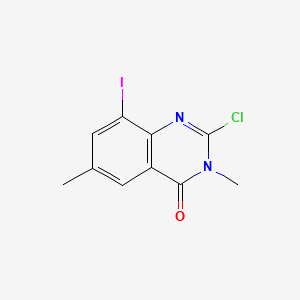
![Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13911898.png)
![tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate](/img/structure/B13911907.png)
![1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13911914.png)
